3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide
Overview
Description
3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide is a chemical compound that features a bromine atom, a tetrazole ring, and a benzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate precursor with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The benzamide group can engage in coupling reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential GPR35 agonist, which could be useful in treating pain, inflammation, and metabolic diseases.
Biological Research: Its interactions with various biological targets make it a valuable tool for studying cellular signaling pathways.
Chemical Biology: It can be used as a probe to investigate the function of GPR35 and related receptors.
Mechanism of Action
The mechanism of action of 3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide involves its interaction with GPR35. Upon binding to this receptor, it activates downstream signaling pathways that can modulate pain, inflammation, and metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is known to influence G protein-coupled signaling .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide: Another GPR35 agonist with similar structural features.
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide: A derivative with a methoxy group that enhances its potency as a GPR35 agonist.
Uniqueness
3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide is unique due to its specific substitution pattern, which confers distinct pharmacological properties. Its bromine atom and tetrazole ring contribute to its high affinity and selectivity for GPR35, making it a promising candidate for further drug development .
Properties
IUPAC Name |
3-bromo-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5O/c15-11-5-1-4-10(7-11)14(21)16-12-6-2-3-9(8-12)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGCQRJRUHDKKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)C3=NNN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.